O-Methylisourea-13C hydrochloride (CAS 287389-40-6) is a stable isotope-labeled guanidinating reagent primarily procured for advanced quantitative proteomics, mass spectrometry, and structural NMR studies. As a highly electrophilic reagent, it selectively converts the ε-amino groups of lysine residues into 13C-labeled homoarginine. This conversion leverages the 'arginine effect' to significantly enhance gas-phase basicity and ionization efficiency in mass spectrometry [1]. For industrial and analytical buyers, the selection of the 13C-isotopologue enables precise multiplexed quantification (such as Mass-Coded Abundance Tagging), while the specific hydrochloride salt form is chosen over the more common hemisulfate salt to avoid sulfate-induced ion suppression and eliminate the need for complex desalting steps in analytical workflows [2].
Substituting O-methylisourea-13C hydrochloride with unlabeled analogs or the standard hemisulfate salt compromises both quantitative accuracy and workflow efficiency. In quantitative proteomics, replacing the 13C-labeled reagent with an unlabeled version eliminates the distinct mass shift required for relative isotopic quantification, rendering comparative sample multiplexing impossible [1]. Furthermore, substituting the hydrochloride salt with the cheaper, generic O-methylisourea hemisulfate introduces sulfate ions into the sample matrix. In MALDI-TOF mass spectrometry workflows, these residual sulfates cause severe ion suppression and adduct formation, necessitating tedious desalting protocols or barium hydroxide precipitation that risk sample loss and reduce throughput for low-abundance proteins [2].
In comparative proteomics, the use of 13C-labeled O-methylisourea allows for Mass-Coded Abundance Tagging (MCAT) by introducing a predictable mass shift compared to the unlabeled reagent. When experimental samples are derivatized with O-methylisourea-13C and mixed with control samples derivatized with 12C-O-methylisourea, each guanidinated lysine residue exhibits a precise +1 Da mass difference [1]. This allows for direct relative quantification of peptide abundance in a single LC-MS/MS run, a capability entirely absent when using only the generic unlabeled reagent.
| Evidence Dimension | Multiplexing capacity and isotopic mass shift |
| Target Compound Data | +1 Da shift per lysine residue (enables relative quantification) |
| Comparator Or Baseline | Unlabeled O-methylisourea (0 Da shift, no multiplexing) |
| Quantified Difference | 100% enabling of isotopic multiplexing vs 0% for unlabeled |
| Conditions | LC-MS/MS analysis of mixed tryptic peptide pools |
Procurement of the 13C-labeled variant is strictly required for laboratories conducting relative quantitative proteomics without relying on expensive metabolic labeling.
The hydrochloride salt of O-methylisourea provides a critical processability advantage over the standard hemisulfate salt in mass spectrometry workflows. The hemisulfate salt introduces sulfate ions that cause significant signal suppression and require rigorous desalting or barium hydroxide precipitation (to form O-methylisourea freebase) prior to analysis [1]. The hydrochloride salt avoids non-volatile sulfate accumulation, allowing for direct spotting or simplified LC-MS injection, which preserves low-abundance peptides that are typically lost during the desalting of hemisulfate-treated samples.
| Evidence Dimension | Workflow desalting requirement and ion suppression |
| Target Compound Data | Hydrochloride salt (volatile/removable counterion, direct MS compatibility) |
| Comparator Or Baseline | O-Methylisourea hemisulfate (requires desalting or Ba(OH)2 precipitation) |
| Quantified Difference | Elimination of the ~30-minute barium precipitation or multi-step desalting protocol |
| Conditions | MALDI-TOF MS sample preparation |
Buyers processing high-throughput or low-abundance protein samples must select the hydrochloride salt to prevent sample loss and avoid workflow bottlenecks associated with sulfate removal.
Regardless of the isotope, the core O-methylisourea moiety fundamentally alters peptide detectability. Guanidination of lysine to homoarginine increases the gas-phase basicity of the peptides. Studies demonstrate that converting lysine-terminated tryptic peptides to homoarginine using O-methylisourea increases MALDI-TOF MS detection sensitivity by 5- to 15-fold compared to underivatized lysine peptides [1]. This ensures that previously undetectable low-abundance peptides are reliably sequenced.
| Evidence Dimension | MALDI-TOF MS signal intensity |
| Target Compound Data | Guanidinated peptides (homoarginine-terminated) |
| Comparator Or Baseline | Underivatized lysine-terminated peptides |
| Quantified Difference | 5- to 15-fold increase in detection sensitivity |
| Conditions | MALDI-TOF MS of tryptic digests |
This quantitative signal boost justifies the procurement of O-methylisourea reagents as a standard derivatization step to maximize proteome coverage.
For structural characterization of synthetic polyamides or modified proteins, the 13C-labeled O-methylisourea provides an isolated, highly specific NMR handle. The introduced 13C-enriched guanidino carbon yields a distinct 13C NMR signal (typically ~157 ppm) that stands out against the natural abundance background of the macromolecule[1]. Unlabeled O-methylisourea relies on natural 13C abundance (1.1%), which often results in the guanidino signal being lost in the baseline noise of complex polymer spectra.
| Evidence Dimension | 13C NMR signal-to-noise ratio at the guanidino carbon |
| Target Compound Data | 13C-labeled guanidino group (~99% 13C abundance) |
| Comparator Or Baseline | Unlabeled guanidino group (1.1% 13C abundance) |
| Quantified Difference | ~90-fold increase in 13C NMR sensitivity at the modification site |
| Conditions | 13C NMR spectroscopy of modified macromolecules |
Researchers synthesizing novel homoarginine-containing polymers or studying protein interactions must procure the 13C-isotopologue to achieve the NMR resolution required for structural validation.
This compound is the right choice for laboratories needing to quantify relative protein expression levels across two states without using expensive metabolic labeling (like SILAC). By utilizing 12C/13C O-methylisourea pairs, researchers achieve precise isotopic multiplexing via a +1 Da mass shift per lysine residue, enabling direct comparative analysis in a single LC-MS/MS run [1].
When researchers require the 5- to 15-fold signal boost of the 'arginine effect' but cannot afford the sample loss associated with desalting, this hydrochloride salt is optimal. It bypasses the severe ion suppression and multi-step barium precipitation required by the standard hemisulfate salt, ensuring maximum recovery of low-abundance peptides[2].
For polymer chemists synthesizing antimicrobial poly-homoarginine derivatives or modifying biopolymers, this 13C-labeled reagent is essential. It provides a distinct, high-sensitivity 13C NMR handle (~157 ppm) to accurately quantify the degree of guanidination and study polymer-membrane interactions, which would otherwise be obscured in the baseline noise if using an unlabeled reagent [3].
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